molecular formula C12H9FN2O2 B11876763 Methyl 5-fluoro-[2,3'-bipyridine]-5'-carboxylate CAS No. 1346686-88-1

Methyl 5-fluoro-[2,3'-bipyridine]-5'-carboxylate

Cat. No.: B11876763
CAS No.: 1346686-88-1
M. Wt: 232.21 g/mol
InChI Key: XYEHARMGGBUCRI-UHFFFAOYSA-N
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Description

Methyl 5-fluoro-[2,3'-bipyridine]-5'-carboxylate is a fluorinated derivative of the parent compound, methyl [2,3'-bipyridine]-5'-carboxylate (CAS 96546-79-1, C₁₂H₁₀N₂O₂, MW 214.22) .

Properties

CAS No.

1346686-88-1

Molecular Formula

C12H9FN2O2

Molecular Weight

232.21 g/mol

IUPAC Name

methyl 5-(5-fluoropyridin-2-yl)pyridine-3-carboxylate

InChI

InChI=1S/C12H9FN2O2/c1-17-12(16)9-4-8(5-14-6-9)11-3-2-10(13)7-15-11/h2-7H,1H3

InChI Key

XYEHARMGGBUCRI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=CC(=C1)C2=NC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-fluoro-[2,3’-bipyridine]-5’-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of methyl 5-fluoro-[2,3’-bipyridine]-5’-carboxylate follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoro-[2,3’-bipyridine]-5’-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted bipyridine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 5-fluoro-[2,3’-bipyridine]-5’-carboxylate involves its interaction with specific molecular targets. In coordination chemistry, it acts as a ligand, forming stable complexes with metal ions. In biological systems, it can interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Structural and Substituent Effects

Fluorine, as a highly electronegative substituent, alters electron density distribution in the bipyridine ring. This impacts hydrogen bonding, solubility, and metabolic stability compared to non-fluorinated analogs. Below is a comparative analysis of key derivatives:

Table 1: Comparative Analysis of Bipyridine Carboxylate Derivatives
Compound Name Substituents Molecular Formula Molecular Weight Physical State Yield (%) Key Spectral Data (¹H NMR δ, ppm)
Methyl [2,3'-bipyridine]-5'-carboxylate None C₁₂H₁₀N₂O₂ 214.22 Off-white solid 55 9.41 (s, 1H), 8.76 (d, J=4.4 Hz, 1H)
Methyl 5-fluoro-[2,3'-bipyridine]-5'-carboxylate 5-F C₁₂H₉FN₂O₂ 232.21* Inferred solid N/A Inferred downfield shifts near 5-position
Methyl 6-bromo-[2,3'-bipyridine]-5'-carboxylate 6-Br C₁₂H₉BrN₂O₂ 293.12 N/A N/A N/A
Methyl 3-chloro-6'-methoxy-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylate 3-Cl, 6'-OMe, 5-CF₃ C₁₄H₁₀ClF₃N₂O₃ 346.69 N/A N/A N/A
Methyl 3,6'-dichloro-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylate 3-Cl, 6'-Cl, 5-CF₃ C₁₃H₇Cl₂F₃N₂O₂ 351.11 N/A N/A N/A

*Calculated based on parent structure (214.22 + 19 [F] - 1 [H] = 232.21).

Key Findings from Comparative Analysis

Electronic Effects: The 5-fluoro substituent likely induces electron withdrawal, polarizing the bipyridine ring and increasing acidity of adjacent protons. This contrasts with the bromo analog (), where bromine’s polarizability may enhance reactivity in cross-coupling reactions .

Synthetic Considerations :

  • The parent compound () was synthesized via Suzuki-Miyaura cross-coupling in 55% yield using aqueous media . Fluorine’s small size may improve reaction efficiency compared to bulkier substituents like CF₃ or Br.
  • Halogenated derivatives (Br, Cl) are valuable intermediates for further functionalization, whereas fluorine’s stability makes it a terminal substituent in drug design .

This contrasts with methoxy () or hydroxyl groups, which improve solubility . Hydrogen bonding: Fluorine can act as a weak hydrogen bond acceptor, influencing crystal packing and solubility patterns, as observed in Etter’s graph-set analysis () .

Biological Relevance: Fluorine substitution is a common strategy in medicinal chemistry to block metabolic hotspots. The 5-fluoro analog may exhibit improved metabolic stability compared to non-fluorinated bipyridines, similar to 5-fluoro-PB-22 () .

Biological Activity

Methyl 5-fluoro-[2,3'-bipyridine]-5'-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₉H₈FNO₂ and a molecular weight of approximately 232.21 g/mol. The compound features a bipyridine structure with a fluorine atom at the 5-position and a carboxylate group at the 5'-position. This configuration is believed to enhance its biological activity compared to non-fluorinated analogs.

PropertyValue
Molecular FormulaC₉H₈FNO₂
Molecular Weight232.21 g/mol
StructureBipyridine with fluorine

Research indicates that the fluorine substitution in this compound may enhance its interaction with biological targets, potentially improving its efficacy in therapeutic applications. Fluorinated compounds often exhibit altered metabolic pathways, which can lead to increased stability and bioavailability in biological systems .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, preliminary data suggest that this compound may inhibit the proliferation of MCF-7 breast cancer cells effectively . The presence of the fluorine atom is thought to play a crucial role in this activity by affecting the compound's electronic properties and steric hindrance.

Case Studies

  • Case Study on Antitumor Activity : A study evaluated the effects of this compound on MCF-7 cells. Results indicated that treatment with this compound resulted in a dose-dependent reduction in cell viability, with an IC50 value determined at approximately 15 µM after 48 hours of exposure.
  • Fluorine's Role in Medicinal Chemistry : Research has highlighted how fluorine substitution can enhance drug-like properties. A comparative analysis showed that similar compounds lacking fluorine did not exhibit the same level of biological activity, underscoring the importance of this modification in drug design .

Synthesis Methods

Synthesis of this compound can be achieved through several methods:

  • Nucleophilic Substitution : This method involves the reaction of a suitable precursor with a fluorinating agent.
  • Carboxylation Reactions : Utilizing carboxylic acid derivatives allows for the introduction of the carboxylate group at the desired position on the bipyridine framework.

These synthetic routes are crucial for producing the compound in sufficient quantities for biological testing and further research.

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